Potassium (4-chloropyridin-3-yl)trifluoroborate
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Overview
Description
Potassium (4-chloropyridin-3-yl)trifluoroborate is an organic compound with the chemical formula C5H3BClF3KN. It is a colorless or light yellow solid that is soluble in water and organic solvents . This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its stability and reactivity .
Preparation Methods
Potassium (4-chloropyridin-3-yl)trifluoroborate can be synthesized through various methods. One common synthetic route involves the reaction of 4-chloropyridine with boron trifluoride etherate, followed by the addition of potassium fluoride . The reaction conditions typically involve the use of an inert atmosphere and anhydrous solvents to prevent hydrolysis of the boron reagent. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Potassium (4-chloropyridin-3-yl)trifluoroborate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: While less common, it can undergo oxidation and reduction reactions under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
Potassium (4-chloropyridin-3-yl)trifluoroborate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which potassium (4-chloropyridin-3-yl)trifluoroborate exerts its effects is primarily through its role as a boron reagent in cross-coupling reactions. In Suzuki-Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the coordination of the boron reagent with the palladium catalyst .
Comparison with Similar Compounds
Potassium (4-chloropyridin-3-yl)trifluoroborate can be compared with other similar compounds, such as:
Potassium phenyltrifluoroborate: Similar in structure but with a phenyl group instead of a chloropyridinyl group.
Potassium (4-methoxyphenyl)trifluoroborate: Contains a methoxy group on the phenyl ring, which can influence its reactivity and solubility.
Potassium (4-bromophenyl)trifluoroborate: Contains a bromine atom, which can affect its reactivity in cross-coupling reactions.
The uniqueness of this compound lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
potassium;(4-chloropyridin-3-yl)-trifluoroboranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BClF3N.K/c7-5-1-2-11-3-4(5)6(8,9)10;/h1-3H;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDPIPQWPRIMTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CN=C1)Cl)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BClF3KN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682506 |
Source
|
Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245906-67-5 |
Source
|
Record name | Borate(1-), (4-chloro-3-pyridinyl)trifluoro-, potassium (1:1), (T-4)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245906-67-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Potassium (4-chloropyridin-3-yl)(trifluoro)borate(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40682506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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